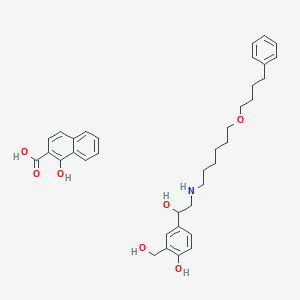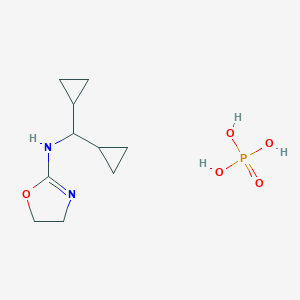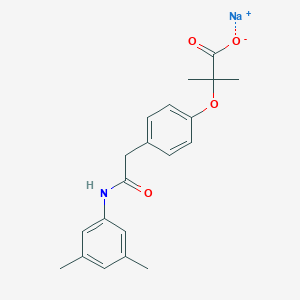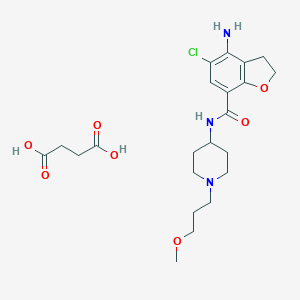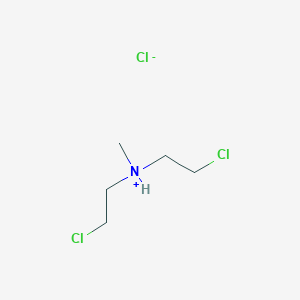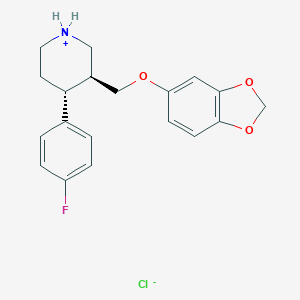
Cabozantinib S-malate
Descripción general
Descripción
Cabozantinib S-malate is a type of targeted therapy drug called a kinase inhibitor . It is a small-molecule drug that can enter cells easily . It is the s-malate salt form of cabozantinib, an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity .
Synthesis Analysis
Cabozantinib-based PROTACs have been designed and synthesized for targeting c-Met Kinase . The choice of cabozantinib as a warhead stemmed from its excellent activity against hepatocellular endothelial growth factor receptor (HEGFR or c-Met) .Molecular Structure Analysis
Cabozantinib S-malate has a chemical formula of C32H30FN3O10 . Its molecular weight is 635.601 . The chemical structures of cabozantinib (XL184) free base and its major metabolites have been identified .Chemical Reactions Analysis
Cabozantinib is a potent in vitro inhibitor of P-glycoprotein, and multidrug and toxin extrusion transporter 1 and 2-K, and is a substrate for multidrug resistance protein 2 . The solubility and thermodynamic characteristics of Cabozantinib S-malate in various {DMSO + H2O} combinations have been investigated .Physical And Chemical Properties Analysis
Cabozantinib S-malate has a molecular weight of 635.59 . It is a solid substance . Its solubility in DMSO is 100 mg/mL, and in water, it is less than 1 mg/mL .Aplicaciones Científicas De Investigación
Anticancer Medication
Cabozantinib S-malate is a new anticancer medication . It has been studied for its solubility and thermodynamic properties in a variety of {dimethyl sulfoxide (DMSO) + water (H2O)} mixtures at 298.2–318.2 K and 101.1 kPa . The positive values of computed thermodynamic parameters indicated that the dissolution of Cabozantinib S-malate was endothermic and entropy-driven in all of the {DMSO + H2O} solutions investigated .
Solubility and Thermodynamics
The solubility of Cabozantinib S-malate was assessed using the shake flask technique . The results were correlated to the van’t Hoff, Apelblat, Buchowski–Ksiazczak λh, Yalkowsky–Roseman, Jouyban–Acree, and Jouyban–Acree-van’t Hoff models . Temperature and DMSO mass percentage improved the Cabozantinib S-malate mole fraction solubility in the cosolvent solutions of {DMSO + H2O} .
Quantitation in Human Plasma
A high-performance liquid chromatography mass spectrometry method was developed to quantitate Cabozantinib S-malate in 50 μL of human plasma . The assay was linear over the concentration range 50–5000 ng/mL and proved to be accurate (103.4–105.4%) and precise (<5.0%CV) .
Treatment of Neuroendocrine Tumors
Cabozantinib S-malate may stop the growth of tumor cells by blocking some of the enzymes needed for cell growth . It is being evaluated for its efficacy in a Phase III clinical trial for advanced neuroendocrine tumors .
Treatment of Genitourinary Tumors
Cabozantinib S-malate is used in combination with immunotherapy drugs such as nivolumab and ipilimumab for treating patients with metastatic genitourinary tumors . These drugs may help the body’s immune system attack the cancer, and may interfere with the ability of tumor cells to grow and spread .
Treatment of Kidney Cancer
Cabozantinib S-malate is being evaluated for its effectiveness in treating patients with kidney cancer . It may stop the growth of tumor cells by blocking some of the enzymes needed for cell growth .
Mecanismo De Acción
Target of Action
Cabozantinib S-malate is a non-specific tyrosine kinase inhibitor that primarily targets specific receptor tyrosine kinases . These include VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play crucial roles in tumor angiogenesis, metastasis, and oncogenesis .
Mode of Action
Cabozantinib S-malate works by inhibiting its targets, which results in the suppression of metastasis, angiogenesis, and oncogenesis . It blocks proteins that signal cancer cells to divide and also blocks proteins that signal the growth of new blood vessels that supply oxygen and nutrients needed for tumor growth . By blocking these signals, it prevents cancer cells from growing and spreading to other parts of the body .
Biochemical Pathways
The biochemical pathways affected by Cabozantinib S-malate are primarily those involving its target tyrosine kinases. By inhibiting these kinases, it disrupts the signaling pathways that promote tumor growth and angiogenesis .
Pharmacokinetics
Cabozantinib S-malate displays a long terminal plasma half-life of approximately 120 hours and accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total cabozantinib-related AUC following a single 140-mg free base equivalent dose . It is metabolized in the liver via CYP3A4 and is a potent in vitro inhibitor of P-glycoprotein, and multidrug and toxin extrusion transporter 1 and 2-K, and is a substrate for multidrug resistance protein 2 .
Result of Action
The result of Cabozantinib S-malate’s action is the inhibition of tumor growth and metastasis . It is used to treat various types of cancer, including progressive metastatic medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma in patients previously treated with sorafenib .
Action Environment
The action of Cabozantinib S-malate can be influenced by various environmental factors. For instance, its AUC was increased by 63–81% or 7–30% in subjects with mild/moderate hepatic or renal impairment, respectively . It was also increased by 34–38% with concomitant cytochrome P450 3A4 inhibitor ketoconazole, and by 57% following a high-fat meal . Conversely, its AUC was decreased by 76–77% with concomitant cytochrome P450 3A4 inducer rifampin .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFMRYTXDINDK-WNQIDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915949 | |
| Record name | Cabozantinib S-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cabozantinib S-malate | |
CAS RN |
1140909-48-3 | |
| Record name | Cabozantinib S-malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140909-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabozantinib s-malate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140909483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabozantinib S-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CABOZANTINIB S-MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7ST46X58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cabozantinib S-Malate is a multi-targeted tyrosine kinase inhibitor. It primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), c-MET, and RET. By inhibiting these receptor tyrosine kinases, Cabozantinib S-Malate disrupts downstream signaling pathways involved in tumor angiogenesis and growth. []
A: Research indicates that Cabozantinib S-Malate can inhibit the activity of specific cytochrome P450 (CYP) enzymes, particularly CYP2B1 and CYP1A2, in rats. This inhibition was observed after continuous administration of Cabozantinib S-Malate for 7 days. [] This finding is crucial because CYP enzymes play a vital role in drug metabolism. Inhibition of these enzymes can lead to altered drug clearance, potentially increasing the risk of adverse drug reactions when co-administered with other medications metabolized by these enzymes.
A: Yes, a study on patients with urothelial carcinoma receiving Cabozantinib S-Malate monotherapy found that the majority of patients (73%) experienced at least one cutaneous adverse event. [] The most common reactions included hand-foot skin reaction, changes in skin pigmentation (both generalized dilution and hair depigmentation), dry skin (xerosis), and scrotal erythema or ulceration. [] These side effects often necessitate dose adjustments or even treatment discontinuation.
A: Ongoing research is exploring the use of Cabozantinib S-Malate in combination with other therapies for treating metastatic genitourinary tumors. [] Clinical trials are investigating its efficacy and safety profile in this context.
A: While Cabozantinib S-Malate itself is validated for the treatment of thyroid cancer, currently, thyroglobulin remains the primary validated biomarker for monitoring thyroid cancer progression and treatment response. [] Further research is needed to identify additional biomarkers specific to Cabozantinib S-Malate's mechanism of action in thyroid cancer.
A: While the provided research doesn't delve into the specific advantages of the (S)-malate salt form, it's a common practice in drug development to formulate drugs as salts to improve their pharmaceutical properties. [] These improvements might include enhanced solubility, stability, or bioavailability, ultimately influencing the drug's effectiveness and manufacturability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



